-](/img/structure/B5696424.png)
Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is a complex organic compound with a unique structure that combines a piperazine ring, a dimethylphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- involves multiple steps. One common method includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are problematic in previous methods .
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents and regioselective lithiation . The process requires careful control of reaction conditions, including low temperatures and protection from moisture . The Grignard adduct is oxidized by manganese dioxide, followed by the addition of methylmagnesium bromide to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . This interaction can lead to various physiological effects, including sedation and analgesia .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: An α2-adrenoceptor agonist with sedative and analgesic properties.
Dexmedetomidine: The S-enantiomer of medetomidine, used as an anesthetic.
Imidazole Derivatives: Compounds with similar structures and biological activities.
Uniqueness
Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is unique due to its combination of a piperazine ring, a dimethylphenyl group, and an isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-16-18(15(4)24-20-16)19(23)22-11-9-21(10-12-22)17-8-6-7-13(2)14(17)3/h6-8H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLRYOAJQCGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)
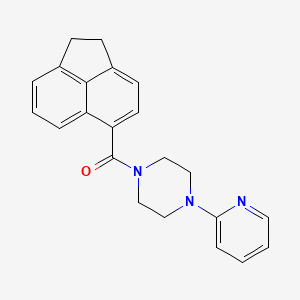
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
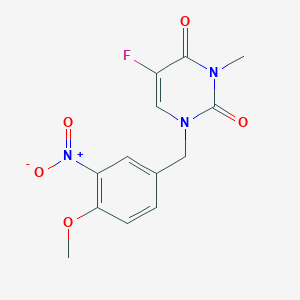
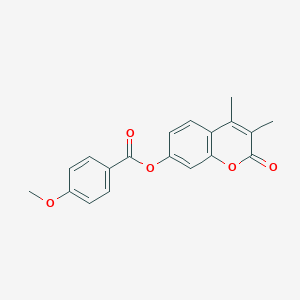
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B5696379.png)
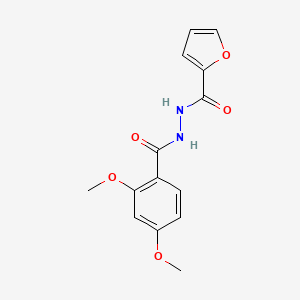
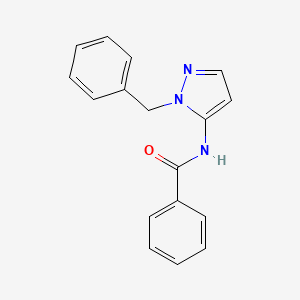

![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5696434.png)
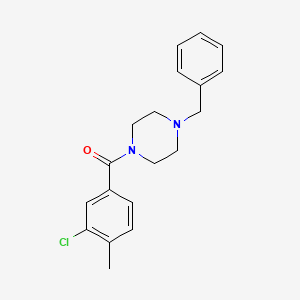
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
